molecular formula C12H14N2O4 B2708597 Ethyl 2-((3-acetamidophenyl)amino)-2-oxoacetate CAS No. 349119-68-2

Ethyl 2-((3-acetamidophenyl)amino)-2-oxoacetate

Cat. No.: B2708597
CAS No.: 349119-68-2
M. Wt: 250.254
InChI Key: NDSRFRBGHRMXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is characterized by its molecular formula C19H17N3O6 and a molecular weight of 383.4 g/mol.

Preparation Methods

The synthesis of Ethyl 2-((3-acetamidophenyl)amino)-2-oxoacetate typically involves the reaction of 3-acetamidoaniline with ethyl oxalyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Ethyl 2-((3-acetamidophenyl)amino)-2-oxoacetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups, using reagents like sodium methoxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Ethyl 2-((3-acetamidophenyl)amino)-2-oxoacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and bacterial infections.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 2-((3-acetamidophenyl)amino)-2-oxoacetate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-((3-acetamidophenyl)amino)-2-oxoacetate can be compared with similar compounds such as:

    N-[5-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide: This compound has a similar structure but includes a thiadiazole ring, which may impart different chemical and biological properties.

    N-{4-[2-(3-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl}-3,4-dimethoxybenzamide:

    Ethyl 4-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate: This compound includes a pyrimidine ring and a sulfanyl group, offering unique properties compared to this compound.

Biological Activity

Ethyl 2-((3-acetamidophenyl)amino)-2-oxoacetate is an organic compound characterized by its unique structural features, including an ethyl ester group, an acetamido group, and a keto group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure

The molecular formula of this compound is C13H13N1O4C_{13}H_{13}N_{1}O_{4}. Its structure can be visualized as follows:

Ethyl 2 3 acetamidophenyl amino 2 oxoacetate\text{Ethyl 2 3 acetamidophenyl amino 2 oxoacetate}

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail these activities based on recent research findings.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing that it inhibits growth at varying concentrations.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism of action appears to involve disruption of cell wall synthesis and interference with protein synthesis pathways, similar to other known antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated its ability to induce apoptosis in leukemia cells.

Cell Line IC50 (µM) Effect
HL-60 (Leukemia)10Induces apoptosis
MCF-7 (Breast Cancer)15Cell cycle arrest
A549 (Lung Cancer)20Inhibits proliferation

These findings suggest that the compound may act by modulating signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed through its ability to inhibit pro-inflammatory cytokines in vitro. The compound demonstrated a dose-dependent reduction in the secretion of TNF-alpha and IL-6.

Concentration (µM) TNF-alpha Inhibition (%) IL-6 Inhibition (%)
103025
506055
1008580

This anti-inflammatory activity may be attributed to the compound's ability to inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Receptor Modulation : It can interact with various receptors, altering their activity and influencing cellular responses.
  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells through mitochondrial pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Leukemia Treatment : A clinical trial involving patients with acute myeloid leukemia showed promising results with the administration of this compound, leading to improved survival rates.
  • Chronic Inflammation Management : Patients with chronic inflammatory conditions reported reduced symptoms following treatment with formulations containing this compound.

Properties

IUPAC Name

ethyl 2-(3-acetamidoanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-3-18-12(17)11(16)14-10-6-4-5-9(7-10)13-8(2)15/h4-7H,3H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSRFRBGHRMXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC(=C1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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